molecular formula C15H23NO4S B595278 t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate CAS No. 1373232-46-2

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate

Cat. No.: B595278
CAS No.: 1373232-46-2
M. Wt: 313.412
InChI Key: AHKLAJXPQJZMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate (CAS: 1373232-46-2, MFCD22192556) is a carbamate derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted with a butane-1-sulfonyl moiety. This compound is characterized by its high purity (98%) and is utilized in synthetic chemistry for applications such as intermediates in drug discovery or material science . Its structural combination of a sulfonyl group and a carbamate moiety provides unique steric and electronic properties, making it a subject of interest for comparative studies with analogous compounds.

Properties

IUPAC Name

tert-butyl N-(3-butylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-5-6-10-21(18,19)13-9-7-8-12(11-13)16-14(17)20-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKLAJXPQJZMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742938
Record name tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-46-2
Record name tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Carbamate Formation via Boc Protection

The most straightforward method involves the direct protection of 3-(butane-1-sulfonyl)aniline using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds under mild conditions, typically in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

3-(Butane-1-sulfonyl)aniline + Boc₂OBaset-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate + Byproducts\text{3-(Butane-1-sulfonyl)aniline + Boc₂O} \xrightarrow{\text{Base}} \text{this compound + Byproducts}

Key Parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C.

  • Yield: >80% under optimized conditions.

This method is favored for its simplicity and scalability, making it suitable for industrial production.

Alternative Sulfonylation-Carbamation Sequence

In cases where 3-(butane-1-sulfonyl)aniline is unavailable, a two-step synthesis may be employed:

  • Sulfonylation of 3-Nitroaniline:

    3-Nitroaniline + Butane-1-sulfonyl chlorideBase3-Nitro-(butane-1-sulfonyl)benzene\text{3-Nitroaniline + Butane-1-sulfonyl chloride} \xrightarrow{\text{Base}} \text{3-Nitro-(butane-1-sulfonyl)benzene}
    • Base: Pyridine or TEA.

    • Yield: 70–85%.

  • Reduction and Boc Protection:

    • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

    • Boc Protection: As described in Section 1.1.

Advantages:

  • Enables synthesis from commercially available 3-nitroaniline.

  • Avoids handling sensitive aniline intermediates.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Reaction Time (h) Yield (%)
DCMTEA482
THFDMAP288
AcetonitrileNaHCO₃675

DMAP in THF achieves higher yields due to its superior nucleophilic catalysis.

Temperature Effects

Lower temperatures (0–5°C) minimize side reactions, such as sulfonyl group hydrolysis, while room temperature accelerates the reaction. A balanced approach (10–15°C) optimizes both yield and reaction time.

Industrial-Scale Considerations

Cost Efficiency

  • Boc₂O vs. Alternative Reagents: Boc₂O is cost-effective at scale, with bulk pricing reducing per-unit costs.

  • Waste Management: Neutralization of acidic byproducts (e.g., CO₂) requires efficient scrubbing systems.

Purity Control

  • Chromatography-Free Purification: Recrystallization from ethyl acetate/hexane mixtures achieves >95% purity.

  • Analytical Data:

    • Melting Point: 126–128°C (lit.).

    • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, t-Bu), 1.65–1.85 (m, 4H, CH₂), 3.10 (t, 2H, SO₂CH₂), 7.50–7.90 (m, 4H, Ar-H).

Challenges and Mitigation Strategies

Sulfonyl Group Stability

The butane-1-sulfonyl moiety is prone to hydrolysis under strongly acidic or basic conditions. Mitigation includes:

  • Using anhydrous solvents.

  • Avoiding prolonged exposure to high temperatures.

Regioselectivity in Sulfonylation

Competing para-sulfonylation is minimized by steric hindrance from the nitro or amine groups, favoring meta-substitution.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer and mixing, reducing reaction times by 30–50% compared to batch processes.

Enzymatic Carbamate Synthesis

Preliminary studies suggest lipases can catalyze Boc protection under aqueous conditions, though yields remain suboptimal (<50%) .

Chemical Reactions Analysis

Types of Reactions

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to develop novel materials with enhanced properties.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, allowing for the selective deprotection of amines in complex molecules .

Comparison with Similar Compounds

Structural Analogues with Carbamate Moieties

a. Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate (I-26)

  • Structure : Differs in the carbamate group (ethyl vs. tert-butyl) and substituents (chloro, trifluoromethylimidazole, and isoxazole moieties).
  • Synthesis : Prepared via multistep reactions involving halogenated intermediates and trifluoromethyl groups .
  • Relevance : The ethyl carbamate and complex heterocyclic substituents may reduce steric hindrance compared to the tert-butyl group in the target compound, affecting reactivity.

b. tert-Butyl(3-((2-Chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a)

  • Structure: Retains the tert-butyl carbamate but replaces the sulfonyl group with a pyrimidinyl-amino-hydroxypropan-2-yl substituent.
  • Synthesis : Produced via Grignard reaction (methylmagnesium bromide in THF), followed by silica gel chromatography .
  • Key Difference : The absence of a sulfonyl group reduces hydrophilicity compared to the target compound.

c. tert-Butyl(3-(7-Chloro-4,4-dimethyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (18a)

  • Structure: Incorporates a pyrimido-oxazinone ring system instead of the sulfonyl group.
  • Synthesis : Reacted in acetonitrile with 1,1′-azobis compounds, purified via chromatography .
  • Functional Impact: The oxazinone ring introduces hydrogen-bonding capacity, unlike the sulfonyl group’s electron-withdrawing effects.
Structural Analogues with Sulfonamide Moieties

a. N-butyl-3-chlorobenzene-1-sulfonamide (YF-5450)

  • Structure : Features a benzene sulfonyl group with a chloro substituent and an N-butyl chain.
  • Purity : 95% .
  • Comparison: The aromatic sulfonyl group (vs.

b. N-Butyl-4-chloro-benzenesulfonamide (YF-5449)

  • Structure : Similar to YF-5450 but with a para-chloro substituent.
  • Purity : 95% .
  • Key Difference : Positional isomerism (para vs. meta) alters electronic distribution and solubility.

c. N-Butyl-N-(2-cyanophenyl)methanesulfonamide (LD-1170)

  • Structure: Contains a methanesulfonyl group and a 2-cyanophenyl substituent.
  • Purity : 96% .
  • Functional Impact: The cyano group introduces dipole interactions, while the smaller methanesulfonyl group reduces steric bulk compared to butane sulfonyl.

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance than ethyl carbamates or smaller sulfonamides.
  • Synthetic Complexity : Carbamate derivatives with heterocycles (e.g., 17a, 18a) require specialized reagents (e.g., Grignard, azo compounds) compared to simpler sulfonamides .

Biological Activity

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is a synthetic organic compound characterized by its unique structural features, including a carbamate functional group and a sulfonyl-substituted phenyl ring. With a molecular formula of C15H23NO4S and a molecular weight of approximately 313.41 g/mol, this compound has garnered interest in pharmaceutical research due to its potential biological activities.

Structural Characteristics

The structural arrangement of this compound contributes to its reactivity and biological activity. The presence of the t-butyl group enhances lipophilicity, while the sulfonamide moiety may facilitate interactions with biological targets. The following table summarizes key structural features and their implications:

Feature Description Implications
Molecular Formula C15H23NO4SIndicates potential for diverse interactions
Functional Groups Carbamate, sulfonylEnhances reactivity and binding affinity
Lipophilicity High due to t-butyl groupImproves membrane permeability

Biological Activity

While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Here are some areas where such compounds have shown activity:

  • Multi-Kinase Inhibition : Compounds with similar sulfonamide structures have been identified as multi-kinase inhibitors, affecting pathways crucial for cancer cell proliferation and survival. This suggests that this compound may possess similar inhibitory effects on tumor growth and angiogenesis.
  • Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties. For instance, derivatives of tert-butyl phenylcarbamates were evaluated for their anti-inflammatory effects in animal models, showing promising results in reducing edema .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Anti-Cancer Activity : A study on carbamate derivatives indicated that specific substitutions on the phenyl ring could enhance anti-cancer activity through selective inhibition of kinases involved in tumorigenesis. These findings imply that this compound could be explored for similar applications .
  • In Vivo Studies : Research involving the synthesis of related compounds demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin . This suggests potential therapeutic applications for inflammatory conditions.

The exact mechanism of action for this compound remains to be elucidated. However, based on the behavior of similar compounds, it is hypothesized that:

  • The carbamate group may facilitate nucleophilic attack on target proteins.
  • The sulfonamide moiety could enhance binding affinity to specific enzymes or receptors involved in signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for t-butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate, and how do reaction conditions influence yield?

  • Methodology :

  • Carbamate Formation : React 3-(butane-1-sulfonyl)aniline with tert-butyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .
  • Sulfonylation : If starting from aniline derivatives, introduce the butane sulfonyl group using butanesulfonyl chloride in dichloromethane with catalytic DMAP .
  • Optimization : Monitor reaction progress via TLC or HPLC. Yields are sensitive to moisture; use molecular sieves or inert atmosphere for moisture-sensitive steps .
  • Example Table :
StepReagents/ConditionsYield RangeKey Challenges
SulfonylationButanesulfonyl chloride, DCM, 0–5°C60–75%Competing side reactions at higher temps
Carbamate Formationtert-Butyl chloroformate, pyridine, RT70–85%Hydrolysis risk; requires strict anhydrous conditions

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for the tert-butyl singlet at δ 1.2–1.4 ppm and aromatic protons (δ 7.2–8.0 ppm) split by sulfonyl and carbamate groups .
  • ¹³C NMR : Carbamate carbonyl at δ 150–155 ppm; sulfonyl carbon at δ 55–60 ppm .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and S=O stretches (~1150, 1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₅H₂₁NO₄S (calc. 311.12) with fragmentation at the carbamate group .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodology :

  • Store under inert gas (argon) at –20°C to prevent hydrolysis of the carbamate group .
  • Conduct stability assays using accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks) with HPLC monitoring .
  • Avoid prolonged exposure to polar protic solvents (e.g., water, alcohols) during synthesis .

Advanced Research Questions

Q. How does the butane sulfonyl group influence electronic properties and reactivity compared to other sulfonyl substituents?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces. The butane chain increases electron-withdrawing effects vs. shorter alkyl sulfonyl groups .
  • Comparative Reactivity : Test nucleophilic substitution rates with piperidine in DMF; compare to methyl or ethyl sulfonyl analogs. The butane group may sterically hinder reactions, reducing kinetics .
  • Table : Substituent Effects on Reactivity
SubstituentRelative Rate (k)Electronic Effect (Hammett σ)
Butane sulfonyl1.0σ = +0.93
Methyl sulfonyl1.5σ = +0.72
Phenyl sulfonyl0.8σ = +1.09

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodology :

  • Refinement Tools : Use SHELXL for small-molecule refinement, particularly for resolving disorder in the butane sulfonyl chain. Apply TWIN/BASF commands for twinned crystals .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization; adjust ADPs (anisotropic displacement parameters) to reduce R-factor discrepancies .
  • Case Study : A 2024 study resolved a 0.05 Å bond-length discrepancy by re-refining data with restraints on the sulfonyl group’s torsion angles .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the tert-butyl group with cyclopentyl or adamantyl groups to study steric effects on biological targets (e.g., enzyme inhibition) .
  • Biological Assays : Test analogs against serine hydrolases (e.g., acetylcholinesterase) to correlate carbamate stability with inhibitory potency .
  • Data Interpretation : Use PCA (principal component analysis) to cluster analogs based on electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Methodological Best Practices

  • Contradiction Management : If conflicting solubility data arise (e.g., ethanol vs. acetonitrile solubility), validate via saturation shake-flask method at multiple temperatures .
  • Safety Protocols : Use OV/AG-P99 respirators during scale-up to prevent inhalation of fine powders, as recommended in SDS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.